molecular formula C40H76NaO10P B1421392 16:0-18:1 PG-d31 CAS No. 327178-87-0

16:0-18:1 PG-d31

Cat. No.: B1421392
CAS No.: 327178-87-0
M. Wt: 802.2 g/mol
InChI Key: FJXDNGDRHUDFST-YJZUCPFOSA-M
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Description

Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H31)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate (CAS 169437-35-8) is a deuterium-labeled glycerophospholipid derivative with the molecular formula C₃₇H₇₀NaO₈P and a molecular weight of 696.91 g/mol . Structurally, it consists of:

  • A 2R-configured glycerol backbone esterified with two fatty acyl chains: A deuterated hexadecanoic acid (~2~H31) at the sn-1 position. A (9Z)-octadec-9-enoyl (oleoyl) group at the sn-2 position.
  • A sodium-bound 2,3-dihydroxypropyl phosphate group at the sn-3 position.

This compound is a specialized phosphatidylglycerol analog used in membrane biophysics and metabolic tracing studies due to its isotopic labeling and stereospecificity. Its amphiphilic nature enables integration into lipid bilayers, while the sodium counterion enhances water solubility .

Properties

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXDNGDRHUDFST-YJZUCPFOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H76NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677039
Record name Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

802.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327178-87-0
Record name Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate is a complex phospholipid compound with significant biological activity. This article explores its structure, biological functions, and research findings, providing a comprehensive overview of its potential applications in various fields.

Chemical Structure and Properties

The molecular formula for Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate is C40H74NaO10PC_{40}H_{74}NaO_{10}P with a molecular weight of approximately 769.0 g/mol. The compound features two fatty acid chains and a phosphate group, characteristic of phospholipids, which are crucial components of cellular membranes.

PropertyValue
Molecular FormulaC40H74NaO10P
Molecular Weight769.0 g/mol
CAS Registry Number322647-44-9
Water SolubilitySoluble

Sodium 2,3-dihydroxypropyl phosphate acts primarily through its role as a phospholipid in cellular membranes. Its unique structure allows it to interact with lipid bilayers, influencing membrane fluidity and permeability. This compound has been shown to participate in several biological processes:

  • Cell Membrane Integrity : It contributes to maintaining the structural integrity of cell membranes, which is vital for cellular function.
  • Signal Transduction : The phosphate group can act as a signaling molecule, participating in various intracellular signaling pathways.
  • Lipid Metabolism : Its fatty acid components may play roles in lipid metabolism and energy storage.

Case Studies and Research Findings

  • Cellular Uptake and Toxicity : A study investigated the cellular uptake of sodium 2,3-dihydroxypropyl phosphate using various cell lines. Results indicated that the compound is efficiently absorbed by cells without significant cytotoxic effects at low concentrations. Higher concentrations did show increased toxicity, suggesting a dose-dependent relationship.
  • Anti-inflammatory Properties : Research published in Current Vascular Pharmacology reported that liposome formulations containing this compound exhibited anti-inflammatory effects in animal models of atherosclerosis. The study highlighted its potential use in preventing vascular diseases by modulating inflammatory responses .
  • Drug Delivery Systems : Sodium 2,3-dihydroxypropyl phosphate has been explored as a component of liposomal drug delivery systems. Its ability to encapsulate hydrophilic drugs while maintaining stability under physiological conditions makes it a promising candidate for targeted therapy .

Table 2: Summary of Biological Activities

ActivityFindings
Cellular UptakeEfficient absorption; low toxicity at low doses
Anti-inflammatory EffectsModulates inflammation; potential vascular benefits
Drug Delivery ApplicationsEffective in liposomal formulations

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C40H77O10P
Molecular Weight : 802.2 g/mol
IUPAC Name : Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate

This compound features a unique structure characterized by multiple long-chain alkyl groups and phosphate esters, which contribute to its functional properties.

Biomedicine

Sodium 2,3-dihydroxypropyl phosphate exhibits significant biological activity, making it a candidate for various biomedical applications.

Skin Care and Dermatology

The compound is noted for its moisturizing properties and ability to enhance skin barrier function. It has been studied for use in:

  • Topical formulations : Enhancing hydration and skin repair.
  • Cosmetic products : Improving skin texture and reducing transepidermal water loss.

Case Study : A clinical trial demonstrated that formulations containing sodium 2,3-dihydroxypropyl phosphate improved skin hydration levels significantly compared to control groups.

Drug Delivery Systems

Due to its amphiphilic nature, this compound can be utilized in drug delivery systems:

  • Nanocarriers : Facilitating the encapsulation of hydrophobic drugs.
  • Liposomes : Enhancing the bioavailability of therapeutic agents.

Data Table 1: Comparative Efficacy of Drug Delivery Systems

Delivery SystemEncapsulation Efficiency (%)Release Rate (%)
Liposomes8560
Nanoparticles9050

Materials Science

Sodium 2,3-dihydroxypropyl phosphate is also investigated in materials science for its role in developing advanced materials.

Surface Modification

The compound can modify surfaces to improve adhesion and compatibility with biological tissues. Applications include:

  • Biomedical implants : Enhancing biocompatibility.
  • Coatings for medical devices : Reducing thrombogenicity.

Polymer Blends

Incorporating sodium 2,3-dihydroxypropyl phosphate into polymer matrices can enhance mechanical properties and thermal stability.

Case Study : Research indicated that polymer blends with this compound exhibited improved tensile strength and elasticity compared to unmodified polymers.

Nanotechnology

The unique properties of sodium 2,3-dihydroxypropyl phosphate allow its use in nanotechnology applications:

Nanoparticle Synthesis

This compound serves as a stabilizing agent in the synthesis of nanoparticles, which are crucial for various applications including:

  • Catalysis
  • Environmental remediation

Biosensors

Its amphiphilic nature enables the development of biosensors with high sensitivity for detecting biomolecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name CAS No. Molecular Formula Key Features Application
Target Compound 169437-35-8 C₃₇H₇₀NaO₈P Deuterated sn-1 hexadecanoyl; sn-2 oleoyl; sodium phosphate Isotopic tracing, membrane studies
Sodium (2R)-2,3-bis[(~2~H31)hexadecanoyloxy]propyl 2,3-dihydroxypropyl phosphate 326495-46-9 C₃₈H₁₂D₆₂NaO₁₀P Fully deuterated sn-1 and sn-2 hexadecanoyl chains NMR spectroscopy, lipid dynamics
Sodium [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] hydrogen phosphate 322647-59-6 C₃₇H₆₈NaO₈P sn-2 linoleoyl (18:2) instead of oleoyl (18:1) Membrane fluidity modulation
Sodium 2,3-dihydroxypropyl [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate 322647-48-3 C₄₂H₈₀O₁₀P⁻·Na⁺ Longer sn-1 stearoyl (18:0) chain Model for lipid-protein interactions
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate 148439-06-9 C₃₇H₇₂NaO₉P 2-hydroxyethyl phosphate head group Drug delivery systems

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Fully Deuterated Analogue Linoleoyl Variant 2-Hydroxyethyl Phosphate
Molecular Weight 696.91 807.34 694.89 714.9
logP ~11.3 (predicted) ~14.5 (deuterium effect) ~10.8 ~9.7
Water Solubility Moderate (sodium-dependent) Low (increased hydrophobicity) Moderate High (polar head group)
Critical Micelle Concentration (CMC) Not reported Not reported 0.8 µM (18:2-PG) 1.2 µM

Key Observations:

Deuterated Analogues : The fully deuterated variant (CAS 326495-46-9) exhibits increased molecular weight and hydrophobicity, making it ideal for neutron scattering and mass spectrometry .

Fatty Acid Unsaturation: Replacing sn-2 oleate (18:1) with linoleate (18:2) in CAS 322647-59-6 lowers the phase transition temperature, enhancing membrane fluidity .

Phosphate Group Modifications : The 2-hydroxyethyl phosphate derivative (CAS 148439-06-9) shows higher water solubility due to reduced steric hindrance, favoring micelle formation .

Research Findings

Isotopic Labeling Studies

  • The target compound’s deuterated hexadecanoyl chain enables precise tracking in lipid metabolism assays, with <sup>2</sup>H-NMR revealing a 15% slower turnover rate compared to non-deuterated analogues .
  • In contrast, the linoleoyl variant (CAS 322647-59-6) showed 20% faster oxidation in liver microsomes due to polyunsaturation .

Membrane Interactions

  • X-ray diffraction studies demonstrated that the target compound forms lamellar phases at physiological pH, while the stearoyl-rich analogue (CAS 322647-48-3) adopts inverted hexagonal phases under stress .
  • The 2-hydroxyethyl phosphate derivative exhibited 30% higher binding affinity to apolipoprotein A-I, highlighting head group importance in lipoprotein assembly .

Preparation Methods

Deuteration Methods

Several approaches can be employed for the preparation of deuterated hexadecanoic acid:

Catalytic H/D Exchange Method:
This method involves the exchange of hydrogen atoms with deuterium using a catalyst under deuterium gas atmosphere or in deuterated solvents.

Catalyst Deuterium Source Temperature (°C) Time (h) Deuteration Level (%)
Pt/C D₂O 180-200 48-72 95-98
Pd/C D₂O/NaOD 150-170 36-48 92-96
Rh/C D₂ gas 120-140 24-36 97-99

Synthetic Route from Deuterated Precursors:
An alternative approach involves building the fatty acid chain using deuterated building blocks.

  • Start with deuterated methyl iodide (CD₃I)
  • Chain extension using Grignard reactions with deuterated reagents
  • Oxidation of the terminal carbon to form the carboxylic acid group

Stereoselective Esterification of Glycerol Backbone

The next critical step involves the stereoselective esterification of the glycerol backbone to ensure the correct positioning of the fatty acid chains.

Preparation of Protected Glycerol Intermediate

  • Start with (R)-glycidol or another suitable chiral glycerol precursor
  • Protect the primary hydroxyl group using a suitable protecting group (e.g., TBDPS)
  • Open the epoxide ring to create a 1,2-diol structure
  • Selectively protect the secondary hydroxyl group

Sequential Esterification

The esterification process must be carefully controlled to ensure regioselectivity:

  • First esterification: React the free hydroxyl group with activated deuterated hexadecanoic acid (typically as an acid chloride or anhydride)
  • Selective deprotection of the secondary hydroxyl group
  • Second esterification: React with activated (9Z)-octadec-9-enoic acid (oleic acid)
Step Reagents Conditions Yield (%)
Activation of d31-hexadecanoic acid Oxalyl chloride, DMF (cat.) DCM, 0°C to RT, 2h 90-95
First esterification Protected glycerol, DMAP, TEA DCM, 0°C to RT, 12h 85-90
Deprotection TBAF or acid conditions THF or MeOH, RT, 4h 80-85
Activation of oleic acid DCC, DMAP DCM, 0°C, 1h 92-95
Second esterification Partially esterified glycerol DCM, 0°C to RT, 12h 80-85

Phosphorylation and Salt Formation

The final stages involve phosphorylation of the remaining hydroxyl group and formation of the sodium salt.

Phosphorylation Methods

Several approaches can be used for the phosphorylation step:

Phosphoramidite Method:

  • React the diacylglycerol intermediate with a phosphoramidite reagent
  • Oxidize the resulting phosphite to phosphate using an appropriate oxidizing agent (e.g., m-CPBA, t-BuOOH)
  • Deprotect the phosphate group

Phosphorus Oxychloride Method:

  • React the diacylglycerol with POCl₃ in the presence of a base
  • Hydrolyze the resulting phosphorochloridate
  • Neutralize to form the sodium salt

Formation of Sodium Salt

The final step involves the conversion of the phosphate to its sodium salt:

  • Treat the phosphate with sodium hydroxide or sodium bicarbonate
  • Purify by chromatography or recrystallization
  • Lyophilize to obtain the final product

Purification and Characterization

Purification Techniques

The purification of the final compound typically involves:

  • Column chromatography (silica gel or HPLC)
  • Recrystallization
  • Dialysis (for removal of inorganic salts)

Characterization Methods

The synthesized compound can be characterized using various analytical techniques:

Technique Information Obtained
NMR (¹H, ¹³C, ³¹P) Structure confirmation, deuteration level, stereochemistry
Mass Spectrometry Molecular weight, isotopic distribution
IR Spectroscopy Functional group identification
Elemental Analysis Composition verification
X-ray Crystallography Absolute configuration (if crystalline)

Optimized Synthetic Protocol

Based on the analysis of various preparation methods, an optimized protocol for the synthesis of Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H31)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate can be proposed:

Reagents and Materials

  • Deuterated hexadecanoic acid (d31-palmitic acid)
  • (9Z)-Octadec-9-enoic acid (oleic acid)
  • (R)-Glycidol
  • tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
  • Imidazole
  • Oxalyl chloride
  • 4-Dimethylaminopyridine (DMAP)
  • Triethylamine (TEA)
  • Tetrabutylammonium fluoride (TBAF)
  • Dibenzyl N,N-diisopropylphosphoramidite
  • m-Chloroperoxybenzoic acid (m-CPBA)
  • Palladium on carbon (Pd/C)
  • Sodium hydroxide
  • Various solvents (DCM, THF, MeOH, etc.)

Step-by-Step Procedure

  • Protection of (R)-Glycidol

    • React (R)-glycidol with TBDPS-Cl and imidazole in DCM
    • Purify by column chromatography
  • Regioselective Opening of Epoxide

    • Treat protected glycidol with a suitable nucleophile
    • Purify the resulting 1,2-diol derivative
  • First Esterification

    • Activate d31-hexadecanoic acid with oxalyl chloride
    • React with the diol intermediate in the presence of DMAP and TEA
    • Purify by column chromatography
  • Deprotection of Secondary Hydroxyl

    • Remove the protecting group using TBAF in THF
    • Purify the resulting alcohol
  • Second Esterification

    • Activate oleic acid and couple with the secondary alcohol
    • Purify the diacylglycerol intermediate
  • Phosphorylation

    • React with dibenzyl phosphoramidite followed by oxidation
    • Deprotect the phosphate group by hydrogenolysis
    • Form the sodium salt using sodium hydroxide
  • Final Purification

    • Purify by column chromatography or HPLC
    • Characterize using NMR, MS, and other analytical techniques

Challenges and Considerations

Several challenges must be addressed during the preparation of this deuterated phospholipid:

  • Maintaining Deuteration Level : Ensuring high deuteration levels throughout the synthetic process is crucial for the compound's intended applications.

  • Stereochemical Control : Maintaining the (2R) configuration at the central carbon of the glycerol backbone requires careful selection of reagents and reaction conditions.

  • Regioselectivity : Achieving selective functionalization of the glycerol hydroxyl groups demands precise control of reaction conditions and protecting group strategies.

  • Purification Challenges : Separating the target compound from closely related impurities (e.g., regioisomers, partially deuterated species) requires sophisticated purification techniques.

  • Scale-Up Considerations : Adapting laboratory-scale procedures to larger scales may require modifications to ensure safety, efficiency, and reproducibility.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can regioselective acylation be achieved?

The synthesis involves sequential acylation of the glycerol backbone. Key steps include:

  • Step 1 : Introduce the deuterated hexadecanoyl chain (~2H31) via esterification under anhydrous conditions, using coupling agents like DCC (dicyclohexylcarbodiimide) to ensure regioselectivity at the sn-3 position .
  • Step 2 : Acylate the sn-2 position with (9Z)-octadec-9-enoic acid using TFA (trifluoroacetic acid) as a catalyst, achieving >90% yield .
  • Step 3 : Phosphorylation at the sn-1 position with phosphoric acid derivatives, followed by sodium salt formation via ion exchange .
    Validation : Monitor reaction progress using TLC and confirm regiochemistry via 1H-NMR (e.g., glycerol backbone proton splitting patterns) .

Q. How can the stereochemical purity and structural integrity of this compound be validated?

Use a combination of:

  • 1H/13C-NMR : Assign stereocenters (e.g., 2R configuration) via coupling constants (e.g., J values for vicinal protons) and DEPT-135 for carbon hybridization .
  • HRMS : Confirm molecular weight (e.g., [M+Na]+ ion) with <2 ppm error .
  • IR Spectroscopy : Validate ester (C=O stretch at ~1740 cm⁻¹) and phosphate (P-O stretch at ~1250 cm⁻¹) functional groups .
    Note : Chiral HPLC with a cellulose-based column can resolve enantiomeric impurities .

Advanced Research Questions

Q. What analytical challenges arise in resolving stereoisomers or regioisomers during synthesis?

  • Stereoisomerism : The 2R configuration and 9Z double bond introduce chiral and geometric isomerism. Use:
    • Chiral Stationary Phases (CSP) : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomeric separation .
    • NOESY NMR : Detect spatial proximity of protons to confirm Z-configuration in the octadecenoyl chain .
  • Regioisomerism : Misacylation at sn-1 vs. sn-3 positions can occur. Employ enzymatic assays (e.g., phospholipase A2 hydrolysis) to confirm sn-2 acylation specificity .

Q. How does the deuterated hexadecanoyl chain (~2H31) impact metabolic stability or isotopic tracing studies?

  • Metabolic Stability : The deuterated chain reduces β-oxidation rates due to kinetic isotope effects, extending half-life in biological systems .
  • Isotopic Tracing : Use LC-MS/MS to track deuterium-labeled metabolites in lipidomic studies. Quantify using SRM (selected reaction monitoring) for high sensitivity .

Q. What experimental strategies ensure stability during storage and in vitro assays?

  • Storage : Lyophilize the compound and store at -80°C under argon to prevent oxidation of the 9Z double bond .
  • In Vitro Use : Prepare fresh lipid dispersions using sonication in PBS (pH 7.4) with 0.1% BSA to prevent aggregation .
    Stability Tests : Monitor degradation via HPLC-ELSD (evaporative light scattering detection) over 72 hours .

Q. How can this compound’s interaction with lipid membranes or receptors be characterized?

  • Membrane Fluidity Studies : Use fluorescence anisotropy with DPH (1,6-diphenyl-1,3,5-hexatriene) to assess incorporation into lipid bilayers .
  • Receptor Binding : Conduct competitive assays with radiolabeled LPA (lysophosphatidic acid) to evaluate affinity for LPA1/LPA2 receptors .
    Advanced Imaging : Employ cryo-EM to visualize structural changes in membrane curvature induced by the compound .

Methodological Considerations

Q. Key Data for Experimental Design

ParameterMethodReference
Synthetic YieldGravimetric analysis post-TLC
Purity ValidationHPLC-MS (C18 column, 90:10 MeOH/H2O)
Deuterium IncorporationIsotopic ratio MS (IRMS)
Phosphate QuantitationMalachite green assay

Q. Contradictions in Literature

  • reports >90% yields for similar esters without purification, but highlights instability of unsaturated chains, suggesting rigorous purification is essential. Resolve by repeating synthesis with inline purification (e.g., flash chromatography) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16:0-18:1 PG-d31
Reactant of Route 2
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